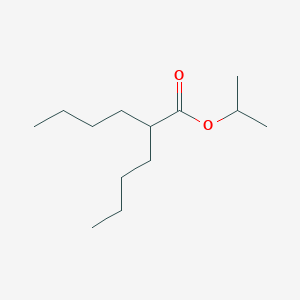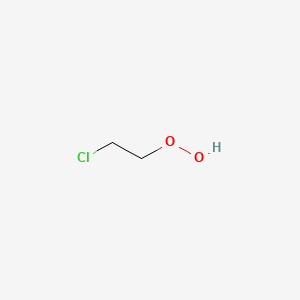
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde is a synthetic organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a phenothiazine core substituted with two aldehyde groups at positions 3 and 7, and an ethylhexyl group at position 10.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde typically involves multi-step organic reactions
Preparation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Ethylhexyl Group: The ethylhexyl group can be introduced via Friedel-Crafts alkylation using 2-ethylhexyl chloride and an aluminum chloride catalyst.
Formylation: The aldehyde groups are introduced through a Vilsmeier-Haack reaction, where the phenothiazine derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarboxylic acid.
Reduction: 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dimethanol.
Substitution: 10-(2-Ethylhexyl)-10H-phenothiazine derivatives with nitro or halogen groups.
科学研究应用
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, altering their structure and function. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
10-(2-Ethylhexyl)-10H-phenothiazine: Lacks the aldehyde groups, making it less reactive.
10H-phenothiazine-3,7-dicarbaldehyde: Lacks the ethylhexyl group, affecting its solubility and bioavailability.
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde: Contains only one aldehyde group, resulting in different reactivity and applications.
Uniqueness
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde is unique due to the presence of both the ethylhexyl group and two aldehyde groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
403610-12-8 |
|---|---|
分子式 |
C22H25NO2S |
分子量 |
367.5 g/mol |
IUPAC 名称 |
10-(2-ethylhexyl)phenothiazine-3,7-dicarbaldehyde |
InChI |
InChI=1S/C22H25NO2S/c1-3-5-6-16(4-2)13-23-19-9-7-17(14-24)11-21(19)26-22-12-18(15-25)8-10-20(22)23/h7-12,14-16H,3-6,13H2,1-2H3 |
InChI 键 |
QRJDUVNCYIKAJM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


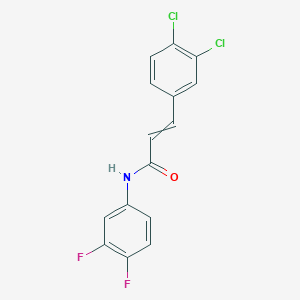

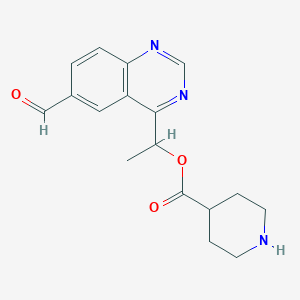
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
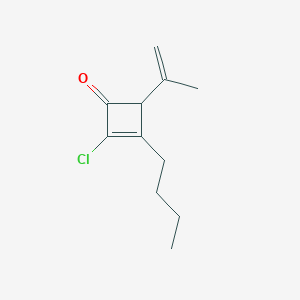
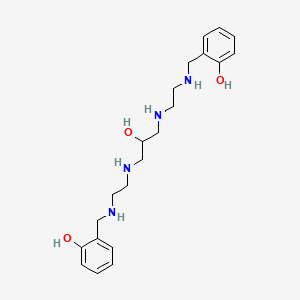

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)

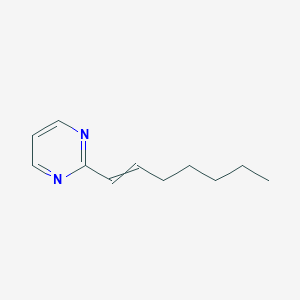
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
